Butyrophenone

Catalog No.
S522375
CAS No.
495-40-9
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyrophenone

CAS Number

495-40-9

Product Name

Butyrophenone

IUPAC Name

1-phenylbutan-1-one

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3

InChI Key

FFSAXUULYPJSKH-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=CC=C1

Solubility

Soluble in DMSO

Synonyms

Butyrophenone; NSC 8463; NSC-8463; NSC8463

Canonical SMILES

CCCC(=O)C1=CC=CC=C1

Description

The exact mass of the compound Butyrophenone is 148.0888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8463. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Butyrophenones are a class of organic compounds with the chemical structure Ar-CO-CH₂-CH₂-R, where Ar is an aromatic group and R is an alkyl or aryl group []. While they have various applications in organic chemistry, butyrophenones hold particular significance in scientific research due to their pharmacological properties.

Antipsychotic Effects

The most prominent research application of butyrophenones lies in their antipsychotic properties. Haloperidol, a well-known first-generation antipsychotic medication, is a derivative of butyrophenone []. It works by blocking dopamine D2 receptors in the brain, which helps manage symptoms of schizophrenia and mania. Research has explored the mechanisms of action of haloperidol and other butyrophenone derivatives to understand their impact on dopamine signaling and improve treatment strategies for psychotic disorders [].

Development of New Therapeutics

Beyond existing medications, butyrophenones serve as a valuable platform for developing new therapeutic agents. Researchers have synthesized and evaluated various butyrophenone derivatives to explore potential treatments for various conditions, including:

  • Anxiety disorders []
  • Neurodegenerative diseases like Alzheimer's and Parkinson's []
  • Epilepsy []

These studies investigate the structure-activity relationship of butyrophenones, aiming to identify compounds with desired pharmacological properties and fewer side effects compared to existing medications.

Understanding Neurotransmission

Butyrophenones also serve as research tools to understand neurotransmitter function in the brain. By studying their interaction with specific receptors, scientists can gain insights into dopamine signaling pathways and how they influence behavior and mental health. This knowledge is crucial for developing more targeted and effective treatments for neurological and psychiatric disorders [].

Butyrophenone is an organic compound characterized by the chemical formula C10H12OC_{10}H_{12}O. It appears as a colorless liquid and features a structure that includes a ketone group adjacent to a phenyl ring and a butyl chain. This structural arrangement is foundational for a variety of derivatives that possess diverse pharmacological properties, particularly in the treatment of psychiatric disorders such as schizophrenia and as antiemetics .

: Upon photoexcitation, butyrophenone can transition from its ground state to an excited singlet state, leading to bond cleavage and the formation of reactive radicals. This process is significant in understanding its behavior under UV light .
  • Nucleophilic Addition: The carbonyl group in butyrophenone can react with nucleophiles, resulting in the formation of alcohols or other functional groups depending on the nucleophile used.
  • Reduction Reactions: Butyrophenone can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Butyrophenones exhibit significant biological activity, primarily through their action as dopamine receptor antagonists. They are known to block dopamine-mediated synaptic neurotransmission, which is crucial for their therapeutic effects in treating psychiatric disorders. The most notable effects include:

    • Antipsychotic Activity: Compounds derived from butyrophenone, such as haloperidol and benperidol, are widely used to manage symptoms of schizophrenia and other psychotic disorders .
    • Antiemetic Properties: Droperidol, another derivative, is utilized to prevent nausea and vomiting in postoperative patients.

    The synthesis of butyrophenone can be accomplished through various methods:

    • Friedel-Crafts Acylation: This method involves the acylation of phenol using butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
    • Oxidation of Butyrophenol: Butyrophenol can be oxidized to form butyrophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
    • Rearrangement Reactions: Certain precursors can undergo rearrangement to yield butyrophenone under specific conditions.

    Butyrophenone and its derivatives have extensive applications in medicine:

    • Psychiatric Treatment: As mentioned, they are primarily used for managing schizophrenia and bipolar disorder.
    • Anesthesia: Droperidol is commonly used in anesthesia for its antiemetic properties.
    • Research Tools: Butyrophenone derivatives are employed in pharmacological research to study dopamine receptor function.

    Studies indicate that butyrophenones interact primarily with dopamine receptors (D2) and may also affect serotonin receptors. These interactions are critical for their antipsychotic effects. The binding affinity and selectivity for these receptors can vary significantly among different butyrophenone derivatives, influencing their therapeutic profiles .

    Butyrophenone belongs to a broader class of compounds known as phenothiazines and thioxanthines, which also exhibit antipsychotic properties. Here are some similar compounds:

    Compound NameStructure TypePrimary UseUnique Feature
    HaloperidolButyrophenone derivativeAntipsychoticWidely used classical antipsychotic
    BenperidolButyrophenone derivativeAntipsychoticMore potent than haloperidol
    DroperidolButyrophenone derivativeAntiemeticUsed in anesthesia for nausea prevention
    ChlorpromazinePhenothiazineAntipsychoticFirst antipsychotic drug developed
    FluphenazinePhenothiazineAntipsychoticLong-acting formulation available

    Butyrophenone's uniqueness lies in its specific structure that allows for selective binding to dopamine receptors while minimizing side effects associated with other classes of antipsychotics.

    Purity

    >98% (or refer to the Certificate of Analysis)

    Physical Description

    Colorless liquid; [Alfa Aesar MSDS]

    XLogP3

    2.5

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    148.088815002 g/mol

    Monoisotopic Mass

    148.088815002 g/mol

    Boiling Point

    228.5 °C

    Heavy Atom Count

    11

    LogP

    2.77 (LogP)

    Appearance

    Solid powder

    Melting Point

    12.0 °C

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    186I11WB5B

    GHS Hazard Statements

    Aggregated GHS information provided by 131 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 88 of 131 companies. For more detailed information, please visit ECHA C&L website;
    Of the 3 notification(s) provided by 43 of 131 companies with hazard statement code(s):;
    H317 (97.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H318 (95.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pharmacology

    Synthetic agents containing the phenyl-1-butanone group, most Butyrophenones are neuroleptic (antipsychotic) drugs, such as haloperidol, droperidol, or azaperone, that control schizophrenic symptoms (hallucinations, delusions, dementia). Most antipsychotic agents interfere with neurotransmitter functions, usually blocking dopamine receptors, and induce behavioral, endocrine, motor-kinetic effects. (NCI04)

    Vapor Pressure

    0.08 [mmHg]

    Pictograms

    Irritant

    Corrosive;Irritant

    Other CAS

    495-40-9

    Wikipedia

    Butyrophenone

    Use Classification

    Food additives -> Flavoring Agents
    Fragrance Ingredients

    General Manufacturing Information

    1-Butanone, 1-phenyl-: ACTIVE

    Dates

    Modify: 2023-08-15

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